
6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly known as Methylcarbamate and is widely used in various laboratory experiments.
Mecanismo De Acción
Methylcarbamate acts as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme and prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of cholinergic receptors. This overstimulation leads to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methylcarbamate has various biochemical and physiological effects. It has been shown to affect the nervous system by inhibiting the activity of acetylcholinesterase. This leads to an overstimulation of cholinergic receptors, which results in various symptoms such as tremors, convulsions, and respiratory failure. Methylcarbamate also affects the cardiovascular system by causing a decrease in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylcarbamate has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents. However, Methylcarbamate has some limitations. It is highly toxic and can be hazardous if not handled properly. It also has a short half-life, which limits its use in some experiments.
Direcciones Futuras
Methylcarbamate has a wide range of potential applications in scientific research. Some of the future directions for research include the development of new drugs using Methylcarbamate as a precursor, the synthesis of new pesticides and insecticides, and the study of its effects on various physiological systems. Additionally, further research is needed to explore the potential applications of Methylcarbamate in the field of nanotechnology.
In conclusion, Methylcarbamate is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is widely used in various laboratory experiments and has diverse applications in the pharmaceutical industry and the development of new pesticides and insecticides. Methylcarbamate acts as an acetylcholinesterase inhibitor and has various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the potential applications of Methylcarbamate in various fields.
Métodos De Síntesis
Methylcarbamate can be synthesized by reacting 6-amino-2,4,5-trimethylbenzothiazole with methyl isocyanate. The reaction takes place under controlled conditions of temperature and pressure. The yield of the reaction depends on the purity of the starting materials and the reaction conditions.
Aplicaciones Científicas De Investigación
Methylcarbamate has been extensively used in scientific research due to its diverse applications. It has been used as a precursor for the synthesis of various compounds. It is also used as a reagent in organic synthesis for the preparation of various compounds. Methylcarbamate is widely used in the pharmaceutical industry for the synthesis of various drugs. It is also used in the development of new pesticides and insecticides.
Propiedades
Número CAS |
120164-20-7 |
|---|---|
Nombre del producto |
6-Benzothiazolol,2-amino-4,5,7-trimethyl-,methylcarbamate(ester) |
Fórmula molecular |
C12H15N3O2S |
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O2S/c1-5-6(2)9(17-12(16)14-4)7(3)10-8(5)15-11(13)18-10/h1-4H3,(H2,13,15)(H,14,16) |
Clave InChI |
VSAJCGNEUIENBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
Sinónimos |
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





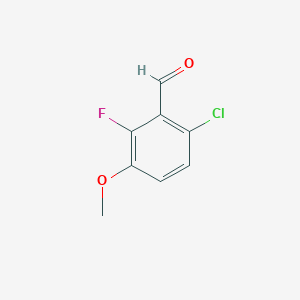
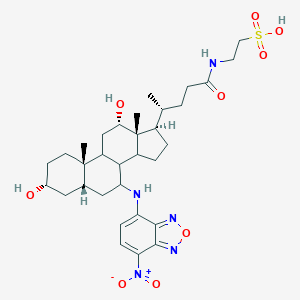
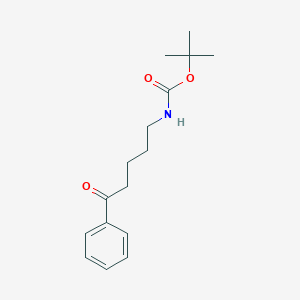


![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
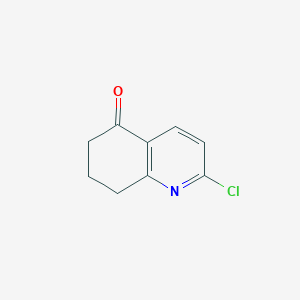


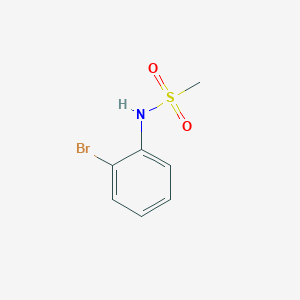
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)